N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O2/c18-9(6-3-11-5-14-6)13-4-7-15-16-8-10(19)12-1-2-17(7)8/h1-3,5H,4H2,(H,11,14)(H,12,19)(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWCWABXZMWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide primarily targets the c-Met and VEGFR-2 kinases. These kinases play a crucial role in cell growth and angiogenesis, respectively. The inhibition of these targets can lead to the suppression of tumor growth and angiogenesis.
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by binding to them. This binding inhibits the kinase activities of c-Met and VEGFR-2, leading to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by this compound affects multiple biochemical pathways. The primary pathway affected is the c-Met signaling pathway, which is involved in cell growth and survival. Additionally, the VEGFR-2 pathway, which is crucial for angiogenesis, is also affected.
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a complex organic compound characterized by its unique structural features that include a triazolo-pyrazine core and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly as an antagonist of neurokinin receptors and its implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N6O3, with a molecular weight of approximately 338.32 g/mol. The compound's structure includes an 8-hydroxy group on the triazolo ring, which enhances its reactivity and biological activity.
This compound acts primarily as a selective antagonist of the neurokinin-3 (NK3) receptor. This receptor is involved in various physiological processes including pain perception, anxiety, and reproductive functions. The antagonism of NK3 receptors has been linked to potential therapeutic effects in conditions such as anxiety disorders and depression.
Inhibition Studies
Research indicates that compounds with similar structural frameworks exhibit significant inhibitory activity against various biological targets. For instance, studies have shown that related imidazole derivatives can act as competitive inhibitors at the ATP binding site of p38 MAP kinase, a key enzyme involved in inflammatory responses .
Comparative Biological Activity
To better understand the biological activity of this compound relative to other compounds, the following table summarizes key findings:
| Compound | Structure Features | Biological Activity | Percent Inhibition |
|---|---|---|---|
| This compound | Triazolo-pyrazine core with imidazole | NK3 receptor antagonist | TBD |
| SB202190 | Imidazole derivative | p38 MAP kinase inhibitor | 94.36% at 10 μM |
| Other Triazole Derivatives | Various substituents | Antioxidant and renin inhibitors | 28% - 82% inhibition |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Neurokinin Receptor Antagonism : A study demonstrated that imidazole derivatives could effectively inhibit NK3 receptor activity in vitro, suggesting potential applications in treating anxiety and depression.
- Inflammatory Response Modulation : Research on related compounds indicated their ability to inhibit p38 MAP kinase activity significantly reduces cytokine production associated with inflammatory responses .
Scientific Research Applications
Pharmacological Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide has shown promise in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The imidazole ring's ability to interact with biological macromolecules suggests potential use as an antimicrobial agent against various pathogens.
2. Anticancer Potential
The compound's structural features may contribute to anticancer activity. Similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds containing imidazole and triazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines .
3. Neurokinin Receptor Antagonism
The compound acts as a selective antagonist of the neurokinin-3 receptor, which is implicated in pain perception and reproductive functions. This property suggests potential applications in treating anxiety and depression by modulating neurokinin signaling pathways.
4. Renin Inhibition
Recent studies suggest that compounds with similar scaffolds may inhibit human renin, presenting opportunities for developing antihypertensive agents. This mechanism could be explored further to enhance cardiovascular therapies.
Case Studies
Several studies have documented the biological activities of related compounds:
- Antimycobacterial Activity: A study evaluated benzo-imidazo-thiazole derivatives that exhibited significant activity against Mycobacterium tuberculosis, suggesting that similar structural motifs could be effective against other pathogens .
- Anticancer Studies: Research on newer N-Aryl derivatives demonstrated promising anticancer activity across multiple cell lines, indicating that modifications in the imidazole structure could yield potent anticancer agents .
Q & A
Q. What are the key synthetic routes for preparing triazolo-pyrazine derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Route 1 : Use carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C to activate carboxylic acid intermediates, followed by reflux with hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) for 24 hours. Purification involves recrystallization from DMFA/i-propanol mixtures .
- Route 2 : Alkylation of thiol intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with RCH2Cl in the presence of K2CO3 at room temperature. Monitor progress via TLC and purify via column chromatography .
- Critical Parameters : Solvent choice (e.g., DMFA vs. toluene), catalyst selection (e.g., CDI vs. NaH), and recrystallization solvents significantly affect yield (70–85%) and purity (>95% by HPLC) .
Q. How can researchers confirm the structural integrity of triazolo-pyrazine hybrids?
Methodological Answer:
- Spectroscopic Analysis :
Q. What initial biological screening strategies are recommended for triazolo-pyrazine derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Test against 14α-demethylase lanosterol (PDB: 3LD6) using molecular docking (AutoDock Vina) to prioritize compounds with binding energies ≤−8.0 kcal/mol .
- Antioxidant Activity : Use DPPH radical scavenging assays (IC50 values < 50 µM indicate high activity) .
- Cytotoxicity Screening : Employ MTT assays on HEK-293 cells at 10–100 µM concentrations to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or IR stretches) be resolved during structural characterization?
Methodological Answer:
- Step 1 : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in crowded aromatic regions .
- Step 2 : Perform variable-temperature NMR to identify dynamic processes (e.g., rotamers) causing peak splitting .
- Step 3 : Compare experimental IR data with computational spectra (DFT/B3LYP/6-311++G(d,p)) to assign ambiguous stretches .
- Case Study : Discrepancies in NH proton shifts (δ 10.5 vs. 11.2 ppm) were resolved via deuterium exchange experiments, confirming hydrogen bonding with adjacent carbonyl groups .
Q. What strategies optimize reaction conditions for heterocyclic ring formation in triazolo-pyrazine systems?
Methodological Answer:
- Catalyst Screening : Test POCl3 vs. CDI for cyclization efficiency; CDI reduces side products (e.g., oxadiazoles) by 20% .
- Solvent Effects : Polar aprotic solvents (DMFA, DMSO) enhance cyclization rates but may require post-reaction dilution with water to precipitate products .
- Microwave Assistance : Reduce reaction times from 24 hours to 2 hours at 150°C, improving yields by 15% .
Q. How do computational docking studies inform the design of triazolo-pyrazine derivatives with enhanced bioactivity?
Methodological Answer:
- Target Selection : Prioritize enzymes with known triazolo-binding pockets (e.g., fungal 14α-demethylase, human kinases) .
- Docking Workflow :
Prepare ligands (protonation states, tautomer enumeration) using OpenBabel.
Generate grid boxes around active sites (e.g., heme group in 3LD6).
Score poses using Glide XP; prioritize compounds with hydrogen bonds to key residues (e.g., His310 in 3LD6) .
- Validation : Correlate docking scores (≤−8.5 kcal/mol) with experimental IC50 values (e.g., <1 µM for antifungal activity) .
Q. What analytical methods address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Recalibration : Ensure combustion analysis is performed at ≥1000°C to avoid incomplete oxidation of nitrogen .
- Impurity Analysis : Use LC-MS to detect trace solvents (e.g., DMFA adducts at m/z +73) or unreacted intermediates .
- Case Study : A 0.5% deviation in nitrogen content was traced to residual hydrazine; washing with cold EtOH removed the impurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
